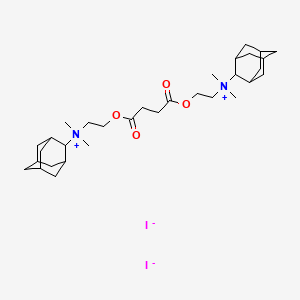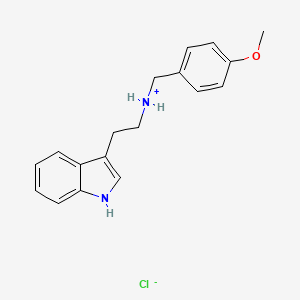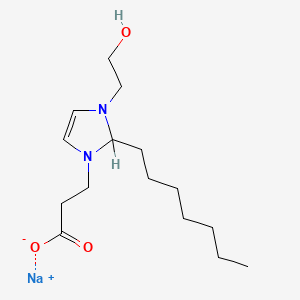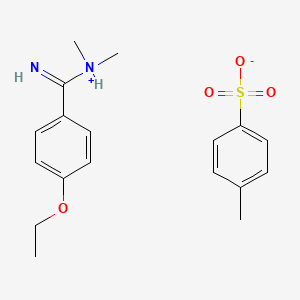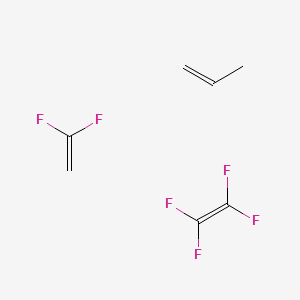
1,1-Difluoroethene;prop-1-ene;1,1,2,2-tetrafluoroethene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Difluoroethene, prop-1-ene, and 1,1,2,2-tetrafluoroethene are organofluorine compounds with significant industrial and scientific applications. These compounds are characterized by the presence of fluorine atoms, which impart unique chemical and physical properties, making them valuable in various fields such as refrigeration, polymer production, and as intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Difluoroethene can be synthesized through the elimination reaction from 1,1,1-trihaloethane compounds, such as the loss of hydrogen chloride from 1-chloro-1,1-difluoroethane or the loss of hydrogen fluoride from 1,1,1-trifluoroethane . Prop-1-ene is typically produced by the catalytic cracking of hydrocarbons or by the dehydrogenation of propane. 1,1,2,2-Tetrafluoroethene is synthesized by the dehalogenation of 1,1,2,2-tetrachloroethane using zinc dust in the presence of a solvent.
Industrial Production Methods: 1,1-Difluoroethene is produced industrially by the fluorination of acetylene or vinyl chloride . Prop-1-ene is produced on a large scale by the steam cracking of naphtha or propane. 1,1,2,2-Tetrafluoroethene is produced by the pyrolysis of chlorodifluoromethane.
Chemical Reactions Analysis
Types of Reactions: 1,1-Difluoroethene undergoes various reactions, including polymerization, addition, and substitution reactions. It can react with halogens, hydrogen halides, and other electrophiles to form addition products Prop-1-ene undergoes typical alkene reactions such as hydrogenation, halogenation, and hydrohalogenation
Common Reagents and Conditions: 1,1-Difluoroethene reacts with halogens like chlorine and bromine under mild conditions to form dihalogenated products. Prop-1-ene reacts with hydrogen in the presence of a metal catalyst like palladium to form propane. 1,1,2,2-Tetrafluoroethene polymerizes under high pressure and temperature in the presence of a radical initiator to form PTFE.
Major Products Formed: The major products formed from the reactions of 1,1-difluoroethene include dihalogenated compounds and polymers. Prop-1-ene forms propane, 1,2-dibromopropane, and other addition products. 1,1,2,2-Tetrafluoroethene forms PTFE, which is widely used in non-stick coatings and other applications.
Scientific Research Applications
1,1-Difluoroethene is used in the production of fluoropolymers and as a refrigerant . Prop-1-ene is used as a monomer in the production of polypropylene, a widely used plastic. 1,1,2,2-Tetrafluoroethene is used in the production of PTFE, which has applications in non-stick cookware, electrical insulation, and chemical-resistant coatings .
Mechanism of Action
1,1-Difluoroethene exerts its effects through interactions with various molecular targets, including enzymes and receptors involved in metabolic pathways. The presence of fluorine atoms enhances the stability and reactivity of the compound, allowing it to participate in various chemical reactions. Prop-1-ene acts as a substrate for polymerization reactions, forming long-chain polymers. 1,1,2,2-Tetrafluoroethene undergoes radical polymerization to form PTFE, which has unique properties such as high thermal stability and chemical resistance .
Comparison with Similar Compounds
- 1,1-Difluoroethane
- 1,1,1-Trifluoroethane
- 1,1,1,2-Tetrafluoroethane
- Vinylidene fluoride
Comparison: 1,1-Difluoroethene is unique due to its ability to undergo polymerization to form fluoropolymers with high chemical resistance and thermal stability. Compared to 1,1-difluoroethane, it has a higher reactivity due to the presence of a double bond. 1,1,1-Trifluoroethane and 1,1,1,2-tetrafluoroethane are primarily used as refrigerants, whereas 1,1-difluoroethene is used in polymer production. Vinylidene fluoride is similar in its ability to form polymers but differs in its specific applications and properties .
Properties
CAS No. |
54675-89-7 |
|---|---|
Molecular Formula |
C7H8F6 |
Molecular Weight |
206.13 g/mol |
IUPAC Name |
1,1-difluoroethene;prop-1-ene;1,1,2,2-tetrafluoroethene |
InChI |
InChI=1S/C3H6.C2F4.C2H2F2/c1-3-2;3-1(4)2(5)6;1-2(3)4/h3H,1H2,2H3;;1H2 |
InChI Key |
HEEXGWCITHSUCM-UHFFFAOYSA-N |
Canonical SMILES |
CC=C.C=C(F)F.C(=C(F)F)(F)F |
Related CAS |
54675-89-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoic acid, 4-methyl-, [4-(methoxycarbonyl)phenyl]methyl ester](/img/structure/B13763798.png)
![[(E)-(2-oxo-1H-quinolin-3-yl)methylideneamino]urea](/img/structure/B13763800.png)
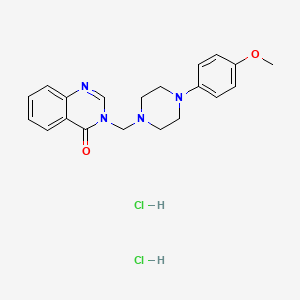
![Methanone, [4-[(3,5-dimethylhexyl)oxy]-2-hydroxyphenyl]phenyl-](/img/structure/B13763803.png)
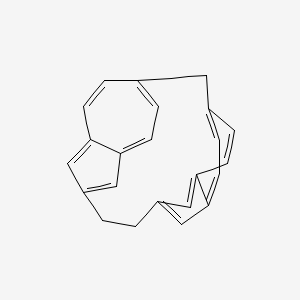
![Tert-butyl 6-acetyl-9-methyl-7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13763816.png)
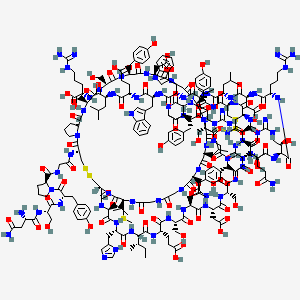
![1-(3-methoxyphenyl)-6,7-dimethyl-6-azoniabicyclo[3.2.1]octane;bromide](/img/structure/B13763821.png)

